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Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171 Get Quote

Welcome to the technical support center for the isolation and purification of JBIR-15. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance and troubleshooting for obtaining high-purity JBIR-15 from fungal cultures.

Frequently Asked Questions (FAQs)
Q1: What is JBIR-15 and from what source is it typically isolated?

A1: JBIR-15 is a new aspochracin derivative, identified as N-demethyl aspochracin at the

alanyl residue.[1] It is a non-proteogenic cyclic tripeptide.[2] It was first isolated from the culture

broth of a sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04, which was

collected from a marine sponge of the Mycale sp.[1][3]

Q2: What are the known physical and solubility properties of JBIR-15?

A2: JBIR-15 has a molecular formula of C22H34N4O4 and a molecular weight of 418.53.[2] It

is soluble in solvents such as ethanol, methanol, DMF (dimethylformamide), and DMSO

(dimethyl sulfoxide).[2] This information is critical when selecting solvents for extraction and

chromatography.

Q3: What is the general workflow for isolating JBIR-15?

A3: The established workflow involves fermentation of the producing fungus, followed by

extraction of the mycelium, solvent partitioning to create a crude extract, and then multi-step

chromatography to purify JBIR-15.[3] The key purification stages are normal-phase medium-
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pressure liquid chromatography (MPLC) followed by preparative reversed-phase high-

performance liquid chromatography (HPLC).[3]

Q4: Are there any known biological activities or signaling pathways for JBIR-15?

A4: The biological activity of JBIR-15 is largely unexplored.[2] While it is known to be non-toxic

to mammalian cell lines and insects, specific cellular targets or signaling pathways have not

been detailed in the available literature.[2]

Troubleshooting Guide
This guide addresses common issues encountered during the purification of JBIR-15 and other

natural products.
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Problem Potential Cause(s) Recommended Solution(s)

Low Yield of Crude Extract

1. Inefficient extraction from

mycelium.[4][5] 2. Degradation

of JBIR-15 during extraction.[6]

3. Suboptimal growth of the

fungus, leading to low

production.

1. Ensure thorough

homogenization of the

mycelium. Use a proven

solvent system like 80%

aqueous acetone for

extraction.[3] Perform the

extraction multiple times to

ensure completeness. 2. Avoid

prolonged exposure to high

temperatures or harsh pH

conditions during solvent

evaporation.[7] 3. Optimize

fermentation conditions

(media, temperature, time) as

described in the original

isolation protocol (14 days at

27°C in static culture).[3]

Co-elution of Impurities during

MPLC

1. Poor separation on the silica

column. 2. The stepwise

gradient is not shallow enough

to resolve compounds with

similar polarity. 3. Overloading

of the column with crude

extract.

1. Consider using a different

solvent system. Test solvent

systems using Thin Layer

Chromatography (TLC) first to

find an optimal mobile phase

for separation.[8] 2. Switch

from a stepwise to a linear

gradient to improve resolution.

3. Reduce the amount of crude

extract loaded onto the

column.

Presence of Aspochracin

Impurity

Aspochracin is a structurally

related compound that is co-

produced by Aspergillus

sclerotiorum and elutes under

similar conditions.[1][3]

The final preparative RP-HPLC

step is crucial for separating

JBIR-15 from aspochracin.

Optimize the HPLC method: -

Adjust the methanol/water

ratio. A shallower gradient or

isocratic elution might be
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necessary. - Ensure the

column (e.g., L-column2 ODS)

is in good condition.[3] -

Monitor the elution profile

carefully using LC-MS to

collect the correct fractions.[3]

Final Product has Low Purity

(>95% is desired)

1. Incomplete separation in the

final HPLC step. 2.

Contamination from solvents or

labware. 3. Degradation of the

isolated compound.

1. Re-purify the sample using

preparative HPLC, potentially

with a different solvent system

or a slower flow rate (the

original protocol used 10

ml/min).[3] 2. Use high-purity,

HPLC-grade solvents and

thoroughly clean all collection

vials. 3. Store the purified

JBIR-15 at -20°C to prevent

degradation.[2]

Loss of Sample between

Purification Steps

1. Adsorption of the compound

onto glassware or filters. 2.

Multiple solvent transfer and

evaporation steps.

1. Silanize glassware to

reduce active sites for

adsorption. 2. Minimize the

number of transfer steps.

Rinse each container with the

subsequent solvent to recover

any adhered compound.

Experimental Protocols & Data
Protocol 1: Extraction and Initial Partitioning of JBIR-15
This protocol is adapted from the original isolation paper by Motohashi et al.[3]

Fermentation: Culture Aspergillus sclerotiorum Huber Sp080903f04 in static culture at 27°C

for 14 days. The media should contain brown rice, Bacto-Yeast extract, sodium tartrate, and

KH2PO4 in water.[3]
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Extraction: Extract the resulting mycelium (from 10 flasks) with 1000 ml of 80% aqueous

acetone.[3]

Concentration: Concentrate the extract in vacuo to remove the acetone, resulting in an

aqueous concentrate (approx. 200 ml).[3]

Solvent Partitioning: Partition the aqueous concentrate with ethyl acetate (EtOAc) three

times.

Drying and Evaporation: Collect the EtOAc layers, dry them over sodium sulfate (Na2SO4),

and evaporate to dryness to yield the crude residue.[3]

Protocol 2: Chromatographic Purification of JBIR-15
Normal-Phase MPLC:

Stationary Phase: Purif-Pack Silica-60 column.[3]

Mobile Phase: A stepwise gradient of chloroform (CHCl3) and methanol (MeOH).[3]

Procedure: Dissolve the dried residue (approx. 1.01 g) and chromatograph it on the MPLC

system.[3] Collect fractions and monitor using LC-MS. JBIR-15 is expected in the 10%

MeOH eluate.[3] Aspochracin is typically found in the 5% MeOH eluate.[3]

Preparative Reversed-Phase HPLC:

Stationary Phase: L-column2 ODS (20 i.d. x 150 mm).[3]

Mobile Phase: 60% MeOH in water containing 0.1% formic acid.[3]

Flow Rate: 10 ml/min.[3]

Procedure: Pool and concentrate the 10% MeOH fractions from the MPLC step (approx.

26.1 mg).[3] Inject this onto the preparative HPLC system. Collect the peak corresponding

to JBIR-15, which has a retention time (tR) of approximately 10.8 minutes under these

conditions.[3]

Quantitative Data Summary
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The following table summarizes the yield at different stages of a typical purification process as

reported in the literature.[3]

Purification Stage Starting Material Resulting Material Yield

Extraction &

Partitioning

Mycelium from 10

flasks
Crude EtOAc Residue 1.01 g

Normal-Phase MPLC 1.01 g Crude Residue
10% MeOH Eluate

Fraction
26.1 mg

Preparative RP-HPLC
26.1 mg MPLC

Fraction
Pure JBIR-15 7.4 mg

Visualizations
Experimental Workflow for JBIR-15 Purification
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Upstream Processing

Downstream Purification

Fermentation of
Aspergillus sclerotiorum

Mycelium Extraction
(80% aq. Acetone)

14 days

Solvent Partitioning
(EtOAc/Water)

Crude Extract
(1.01 g)

Normal-Phase MPLC
(CHCl3-MeOH Gradient)

Preparative RP-HPLC
(60% MeOH/H2O + 0.1% FA)

10% MeOH Fraction

Aspochracin & Other
Impurities

Other Fractions

Pure JBIR-15
(>95% Purity, 7.4 mg) Residual Impurities

Click to download full resolution via product page

Caption: Workflow for the isolation and purification of JBIR-15.
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Troubleshooting Logic for Low Purity

Low Purity of
Final JBIR-15 Sample

Review HPLC Chromatogram.
Are peaks well-resolved?

Analyze crude/MPLC fractions
with TLC. Multiple spots?

No

Peaks Overlap

Yes

Clear Separation

Yes

Impurity visible

No (Contamination likely)

Purity seems high

Action: Optimize HPLC
- Use shallower gradient
- Check column health

- Reduce flow rate

Action: Re-inject sample
and collect purer fractions

Action: Optimize MPLC
- Test new solvent systems

- Use linear gradient

Action: Check for Contamination
- Use fresh HPLC-grade solvents

- Clean labware

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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